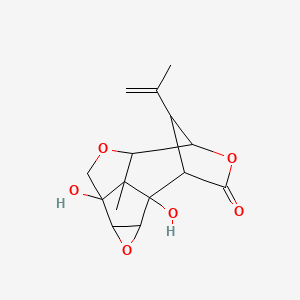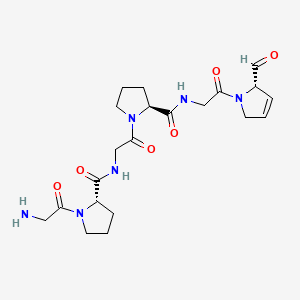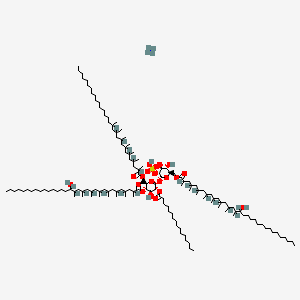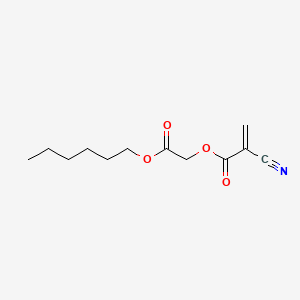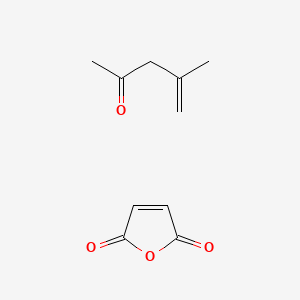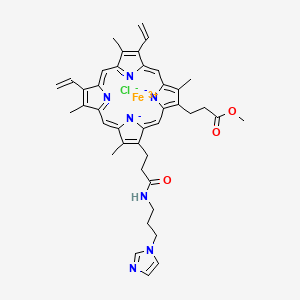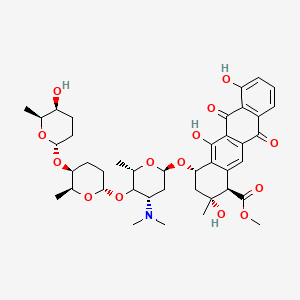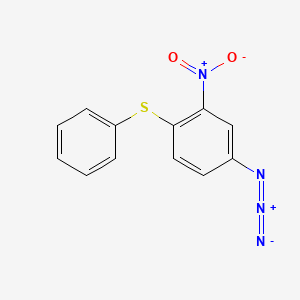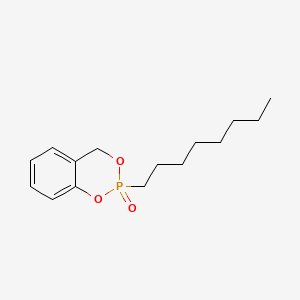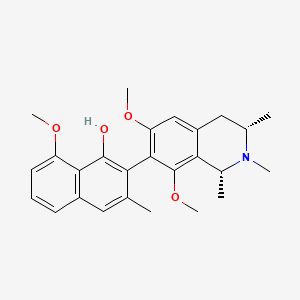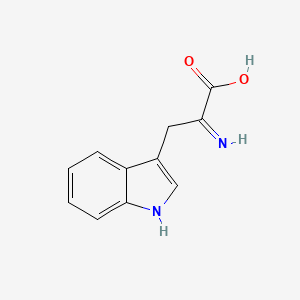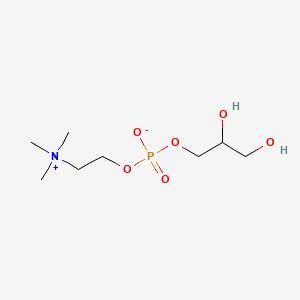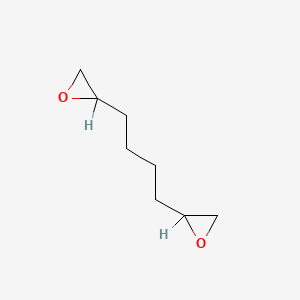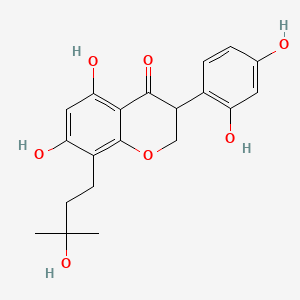
Kievitone hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kievitone hydrate belongs to the class of organic compounds known as 8-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 8-position. Kievitone hydrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, kievitone hydrate is primarily located in the cytoplasm. Kievitone hydrate can be converted into kievitone. Outside of the human body, kievitone hydrate can be found in gram bean, lima bean, and pulses. This makes kievitone hydrate a potential biomarker for the consumption of these food products.
Kievitone hydrate is a hydroxyisoflavanone that is isoflavanone substituted by hydroxy groups at positions 5, 7, 2' and 4' and a 3-hydroxy-3-methylbutyl group at position 8. It is a hydroxyisoflavanone and a tertiary alcohol. It derives from a kievitone.
Wissenschaftliche Forschungsanwendungen
Biochemical Characterization
Kievitone hydrate, specifically kievitone hydratase, is involved in the hydration activity of plant isoflavonoids, such as kievitone. This process forms hydroxy-kievitone and is associated with defense mechanisms in fungal pathogens against phytoalexins produced by host plants. The biochemical properties and substrate specificity of recombinant kievitone hydratase from Nectria haematococca have been studied, revealing its potential for biocatalytic production of tertiary alcohols (Engleder et al., 2018).
Estrogenic and Antiestrogenic Activities
Research on legumes treated with the fungus Aspergillus sojae indicates that kievitone exhibits both estrogenic and antiestrogenic activities. Kievitone was found to have a high relative binding affinity to estrogen receptor alpha and displayed significant ER transactivation, indicating its potential as a phytoestrogen (Boue et al., 2011).
Phytoalexin Induction
Kievitone has been identified as a phytoalexin in adzuki bean, produced in response to infection by Phytophthora vignae. It exhibits strong antifungal activity, particularly in inhibiting the germination of zoospores, demonstrating its role in plant defense mechanisms (Harada & Kondo, 2009).
Nutraceutical and Pharmaceutical Uses
Kievitone is present in hyacinth bean and is considered a potential breast cancer fighting chemical. Its presence in certain legumes highlights the bio-functional and biologically active components of these plants, which can contribute to nutraceutical and pharmaceutical applications (Morris, 2003).
Eigenschaften
CAS-Nummer |
62682-11-5 |
|---|---|
Produktname |
Kievitone hydrate |
Molekularformel |
C20H22O7 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H22O7/c1-20(2,26)6-5-12-15(23)8-16(24)17-18(25)13(9-27-19(12)17)11-4-3-10(21)7-14(11)22/h3-4,7-8,13,21-24,26H,5-6,9H2,1-2H3 |
InChI-Schlüssel |
QISUKJAAXYVLMA-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=C(C=C(C=C3)O)O)O |
Kanonische SMILES |
CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=C(C=C(C=C3)O)O)O |
Andere CAS-Nummern |
62682-11-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



